molecular formula C14H22N2 B13110035 1-(1-(4-Ethylphenyl)ethyl)piperazine

1-(1-(4-Ethylphenyl)ethyl)piperazine

Cat. No.: B13110035
M. Wt: 218.34 g/mol
InChI Key: MEWKVJNDGKVTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Ethylphenyl)ethyl)piperazine is a piperazine derivative featuring a 4-ethylphenyl group attached to the piperazine ring via an ethyl linker. Its structure combines aromatic and aliphatic components, influencing its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-[1-(4-ethylphenyl)ethyl]piperazine

InChI

InChI=1S/C14H22N2/c1-3-13-4-6-14(7-5-13)12(2)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3

InChI Key

MEWKVJNDGKVTKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethylphenyl)ethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale chemical processes. For instance, the catalytic synthesis of piperazine can be employed, utilizing various catalysts and reaction conditions to optimize the yield and efficiency . The choice of method depends on the desired scale, cost, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Ethylphenyl)ethyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethylphenyl)ethyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and chemical behavior of piperazine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Key Properties
Compound Name Substituent(s) Key Properties/Applications Reference
1-(1-(4-Ethylphenyl)ethyl)piperazine 4-Ethylphenyl ethyl Understudied; potential CNS activity N/A
1-(4-Fluorophenyl)ethylpiperazine 4-Fluorophenyl ethyl Higher polarity; possible 5-HT1A affinity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl 5-HT1B agonist; recreational use
1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl Cytotoxic against cancer cell lines
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl α1-Adrenoceptor modulation
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR-12909) Bis(4-fluorophenyl)methoxy, phenylpropyl Dopamine transporter inhibitor; self-administered in primates

Key Observations:

  • Receptor Selectivity : The trifluoromethyl group in TFMPP confers 5-HT1B selectivity (pKi ~8.8) , whereas the ethylphenyl group may favor dopamine or σ1 receptor interactions, as seen in analogs like SA4503 ().
  • Cytotoxicity : Chlorobenzhydryl derivatives () exhibit IC50 values <10 μM against liver (HUH7) and breast (MCF7) cancer cells, suggesting the ethylphenyl group’s role in cytotoxicity warrants investigation.

Pharmacological Activity

Table 2: Receptor Affinity and Functional Effects
Compound 5-HT1A (pKi) 5-HT1B (pKi) DAT Inhibition (IC50) Cytotoxicity (IC50, μM)
TFMPP 7.1 8.8 N/A N/A
GBR-12909 N/A N/A 2.3 nM N/A
1-(4-Chlorobenzhydryl)piperazine N/A N/A N/A 3.2 (HUH7)
S 15535 (benzodioxopiperazine) 8.8 6.5 N/A N/A

Key Findings:

  • The ethylphenyl group’s steric bulk may reduce 5-HT1A/B affinity compared to smaller substituents (e.g., fluorine in S 15535) .
  • GBR-12909’s bis(4-fluorophenyl)methoxy group enhances dopamine transporter (DAT) affinity, suggesting ethylphenyl derivatives could modulate monoamine reuptake with tailored substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.